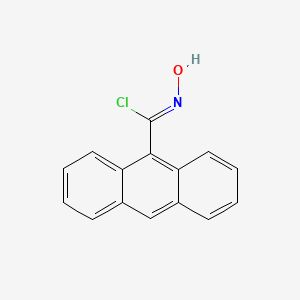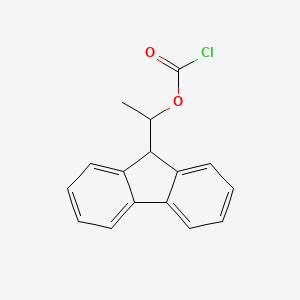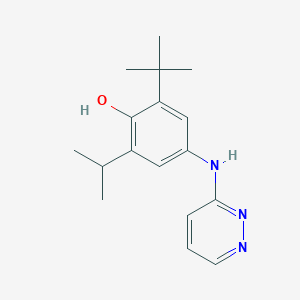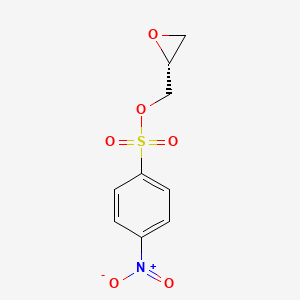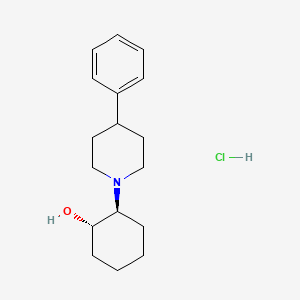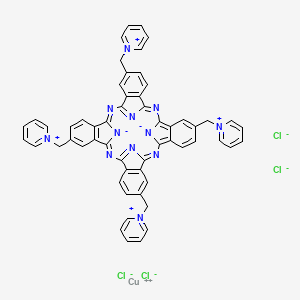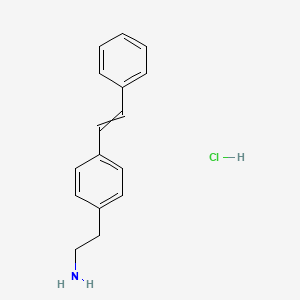
Riociguat-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Riociguat-d6 is a deuterated analog of Riociguat, a soluble guanylate cyclase stimulator. Riociguat is primarily used for the treatment of pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Riociguat due to its stable isotope labeling.
作用机制
Target of Action
Riociguat-d6 primarily targets the soluble guanylate cyclase (sGC) , an enzyme in the cardiopulmonary system . This enzyme is the receptor for nitric oxide (NO), a molecule that plays a crucial role in various physiological processes .
Mode of Action
This compound has a dual mode of action. It directly stimulates sGC and indirectly increases the sensitivity of sGC to NO . When NO binds to sGC, the enzyme catalyzes the synthesis of the signaling molecule cyclic guanosine monophosphate (cGMP) .
Biochemical Pathways
This compound affects the nitric oxide (NO)–sGC–cyclic guanosine monophosphate (cGMP) pathway . By stimulating sGC and increasing its sensitivity to NO, this compound enhances the production of cGMP, a key messenger in many biological processes .
Pharmacokinetics
This compound is rapidly absorbed and displays almost complete bioavailability (94.3%) . It shows pronounced interindividual (60%) and low intraindividual (30%) variability in patients with pulmonary arterial hypertension (PAH) or chronic thromboembolic pulmonary hypertension (CTEPH) . The half-life of this compound is approximately 12 hours in patients and approximately 7 hours in healthy individuals . This compound and its metabolites are excreted via both renal (33–45%) and biliary routes (48–59%) .
Result of Action
The pharmacodynamic effects of this compound reflect the action of a vasodilatory agent . The hemodynamic response to this compound correlates with its exposure in patients with PAH or CTEPH .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Particular care should be exercised during individual dose adjustment in elderly patients and those with moderate hepatic impairment or mild to severe renal impairment .
生化分析
Biochemical Properties
Riociguat-d6 interacts with the enzyme soluble guanylate cyclase (sGC), which is a key player in the nitric oxide (NO) signaling pathway . The interaction between this compound and sGC is twofold: it stimulates sGC directly and increases the sensitivity of sGC to NO .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly the NO-sGC-cyclic guanosine monophosphate pathway . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme sGC. By stimulating sGC directly and increasing its sensitivity to NO, this compound enhances the production of cyclic guanosine monophosphate, a signaling molecule that plays a crucial role in various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to have a half-life of approximately 12 hours in patients and approximately 7 hours in healthy individuals . Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the NO-sGC-cyclic guanosine monophosphate metabolic pathway . It interacts with the enzyme sGC and potentially other cofactors within this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is excreted via both renal (33–45%) and biliary routes (48–59%) . The compound’s localization or accumulation within cells and tissues can be influenced by its interactions with various transporters or binding proteins .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Riociguat-d6 involves the incorporation of deuterium atoms into the Riociguat molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize the loss of deuterium and maximize the incorporation efficiency.
化学反应分析
Types of Reactions
Riociguat-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various reduced forms of the compound.
科学研究应用
Riociguat-d6 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Riociguat.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Riociguat.
Drug Development: Used in the development of new drugs and therapeutic agents by providing insights into the behavior of Riociguat in biological systems.
Biological Studies: Understanding the interaction of Riociguat with biological targets and its effects on cellular processes.
相似化合物的比较
Similar Compounds
Selexipag: Another drug used for pulmonary arterial hypertension, but it works through a different mechanism by targeting prostacyclin receptors.
Tadalafil: A phosphodiesterase-5 inhibitor used for pulmonary arterial hypertension, which works by inhibiting the breakdown of cyclic guanosine monophosphate.
Sildenafil: Another phosphodiesterase-5 inhibitor with a similar mechanism to Tadalafil.
Uniqueness of Riociguat-d6
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic stability and provide more accurate data on the drug’s behavior in the body compared to its non-deuterated counterpart .
属性
CAS 编号 |
1304478-43-0 |
|---|---|
分子式 |
C₂₀H₁₃D₆FN₈O₂ |
分子量 |
428.45 |
同义词 |
N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-(methyl-d3)carbamic Acid Methyl-d3 Ester; N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylcarbamic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


